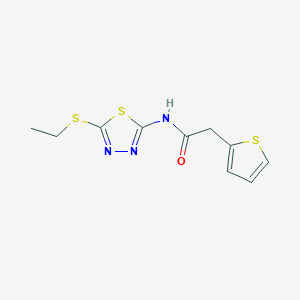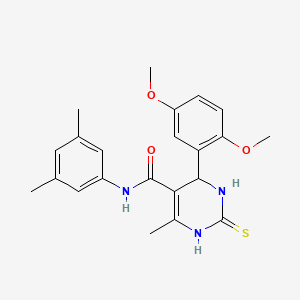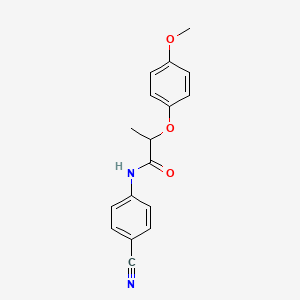![molecular formula C27H24N2O3S2 B4109368 N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B4109368.png)
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide
Vue d'ensemble
Description
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is a complex organic compound with a unique structure that includes sulfonamide, phenyl, and thioether groups
Applications De Recherche Scientifique
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structural features of this compound make it a potential candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: This compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide typically involves multiple steps:
Formation of the Sulfonamide Group: This step involves the reaction of 4-methylbenzenesulfonyl chloride with 4-aminobiphenyl in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Introduction of the Thioether Group: The next step involves the reaction of the sulfonamide intermediate with phenylthiol in the presence of a base such as sodium hydride. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide.
Formation of the Acetamide Group: The final step involves the reaction of the thioether intermediate with phenylacetyl chloride in the presence of a base such as pyridine. This reaction is carried out in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; typically carried out in an ether solvent like tetrahydrofuran at low temperatures.
Substitution: Bromine, nitric acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Brominated or nitrated derivatives.
Mécanisme D'action
The mechanism of action of N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the phenyl and thioether groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-phenylacetamide: Lacks the thioether group, which may affect its biological activity and chemical reactivity.
N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-(phenylthio)acetamide: Lacks one of the phenyl groups, which may affect its ability to interact with molecular targets.
Uniqueness
N-{4-[(4-methylphenyl)sulfamoyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the presence of both sulfonamide and thioether groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This unique combination can enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for various scientific applications.
Propriétés
IUPAC Name |
N-[4-[(4-methylphenyl)sulfamoyl]phenyl]-2-phenyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3S2/c1-20-12-14-23(15-13-20)29-34(31,32)25-18-16-22(17-19-25)28-27(30)26(21-8-4-2-5-9-21)33-24-10-6-3-7-11-24/h2-19,26,29H,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLCDTFNDLPLWFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C(C3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B4109286.png)


![2-chloro-N-[5-(4-methoxyphthalazin-1-yl)-2-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4109310.png)
![N-(4-Chlorophenyl)-1-ethyl-3-[[2-(4-methoxyphenyl)acetyl]amino]-5-oxo-2-thioxo-4-imidazolidineacetamide](/img/structure/B4109315.png)





![N-[1]benzofuro[3,2-d]pyrimidin-4-ylvaline](/img/structure/B4109379.png)
![2-{[2-(2-phenylethyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B4109385.png)
![N-(2-methyl-4-nitrophenyl)-2-{[5-phenyl-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4109388.png)

